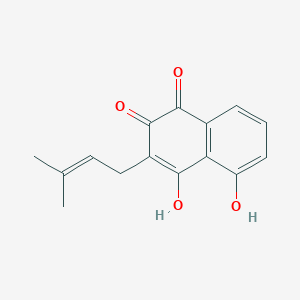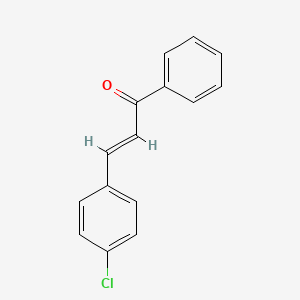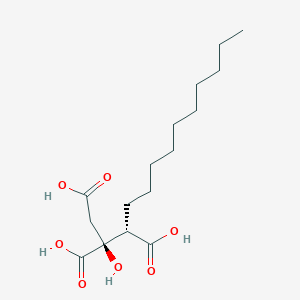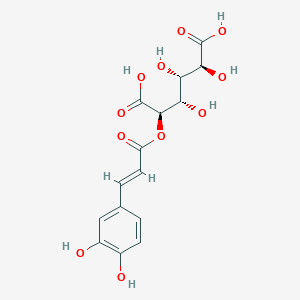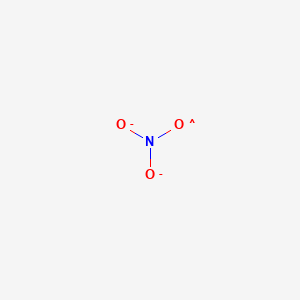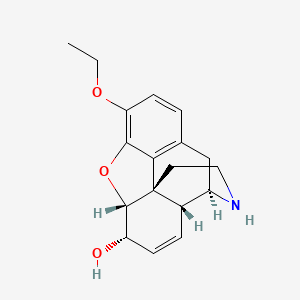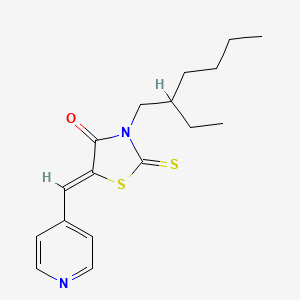
3-(2-Ethylhexyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethylhexyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-4-thiazolidinone is a member of pyridines.
Scientific Research Applications
Chemical Reactions and Synthesis
- Reactions with Nitrile Oxides : The compound reacts with nitrile oxides in pyridine solution, producing compounds like Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. These reactions are significant in organic synthesis and could be used for developing new compounds (Kandeel & Youssef, 2001).
- Role in Heterocyclic Tautomerism : A study on structural reassignment of thiazolidin-4-one derivatives including 3-(2-Ethylhexyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one shows its significance in understanding heterocyclic tautomerism (Gzella et al., 2014).
Biological and Medicinal Applications
- Inhibitors of Protein Kinases : This compound is used in the synthesis of new inhibitors for protein kinases such as DYRK1A. These inhibitors are potential treatments for neurological or oncological disorders (Bourahla et al., 2021).
- Antimicrobial Properties : The derivative has shown potential in the synthesis of antimicrobial agents, particularly against strains like staphylococci and E. coli. This suggests its application in developing new antimicrobial chemotherapy agents (Derkach et al., 2016).
- Antibacterial Activity : Synthesized analogs of the compound have demonstrated antibacterial activity against various strains of Gram-positive and Gram-negative bacteria, highlighting its potential use in creating new antibiotics (Công et al., 2014).
Electrochemical Applications
- Electrochemical Characterization : The compound has been characterized electrochemically, providing insights into its redox potential. This characterization is crucial for its potential use in electrochemistry and materials science (Ungureanu et al., 2021).
properties
Product Name |
3-(2-Ethylhexyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C17H22N2OS2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
(5Z)-3-(2-ethylhexyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H22N2OS2/c1-3-5-6-13(4-2)12-19-16(20)15(22-17(19)21)11-14-7-9-18-10-8-14/h7-11,13H,3-6,12H2,1-2H3/b15-11- |
InChI Key |
DIGSBNOZLNNDAQ-PTNGSMBKSA-N |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C/C2=CC=NC=C2)/SC1=S |
SMILES |
CCCCC(CC)CN1C(=O)C(=CC2=CC=NC=C2)SC1=S |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=CC2=CC=NC=C2)SC1=S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2-fluoro-benzoic acid](/img/structure/B1237693.png)




